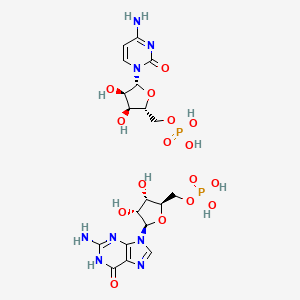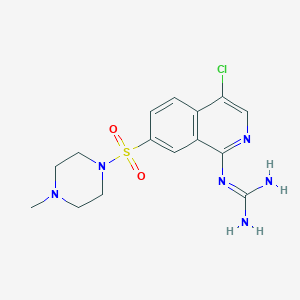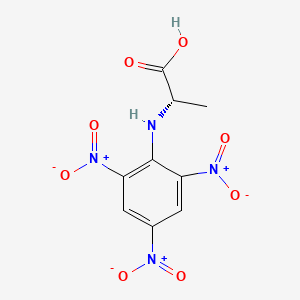
4-Benzoyl-2-chloronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-2-chloronicotinonitrile is an organic compound with the chemical formula C13H7ClN2O It is a derivative of nicotinonitrile, featuring a benzoyl group at the 4-position and a chlorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzoyl-2-chloronicotinonitrile can be synthesized from 2-chloro-3-cyanopyridine and benzoyl chloride. The reaction typically involves the use of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route involving 2-chloro-3-cyanopyridine and benzoyl chloride can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-2-chloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Reduction Reactions: 4-Benzoyl-2-chloronicotinamines.
Oxidation Reactions: 4-Benzoyl-2-chloronicotinic acids.
Aplicaciones Científicas De Investigación
4-Benzoyl-2-chloronicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-2-chloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. Molecular docking studies have shown that the compound can form stable complexes with various proteins, which may explain its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronicotinonitrile: Lacks the benzoyl group, making it less complex.
4-Benzoyl-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine.
4-Benzoyl-2-fluoronicotinonitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-Benzoyl-2-chloronicotinonitrile is unique due to the presence of both the benzoyl group and the chlorine atom, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C13H7ClN2O |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
4-benzoyl-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7ClN2O/c14-13-11(8-15)10(6-7-16-13)12(17)9-4-2-1-3-5-9/h1-7H |
Clave InChI |
BWRNDHDSMLIUKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

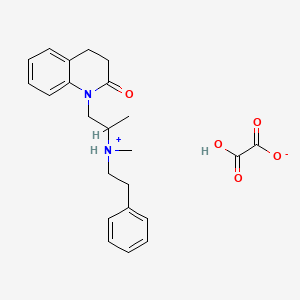
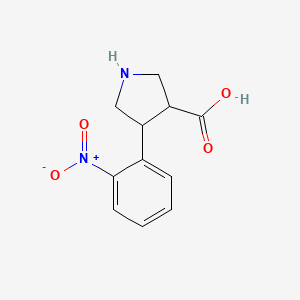

![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
